molecular formula C21H21N3O B5799187 5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile

5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5799187
M. Wt: 331.4 g/mol
InChI Key: DPRFUZQDLYTOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, studies suggest that this compound may exert its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. Additionally, this compound may induce apoptosis by activating caspase-3 and -9.
Biochemical and Physiological Effects:
Studies have shown that 5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile exhibits low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. Additionally, this compound has been shown to have a high binding affinity for metal ions such as Cu2+ and Zn2+, making it a potential fluorescent probe for detecting these ions in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its potential as a safe and effective anticancer agent. Additionally, this compound has a high binding affinity for metal ions, making it a potential fluorescent probe for detecting these ions in biological systems. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile. One potential direction is the development of novel derivatives of this compound with improved solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to explore the potential of this compound as a fluorescent probe for detecting metal ions in biological systems.

Synthesis Methods

The synthesis of 5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine and 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile to obtain the desired product.

Scientific Research Applications

5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting metal ions. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-21(2,3)17-11-9-16(10-12-17)19-24-18(13-22)20(25-19)23-14-15-7-5-4-6-8-15/h4-12,23H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRFUZQDLYTOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile

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